molecular formula C23H27NO3 B12493193 4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one

4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one

Cat. No.: B12493193
M. Wt: 365.5 g/mol
InChI Key: HHOMBASTUISHBT-UHFFFAOYSA-N
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Description

4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a hydroxy group, and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolone ring and the introduction of the adamantane and acetyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The adamantane moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.

Scientific Research Applications

4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolone derivatives and adamantane-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

4-Acetyl-1-(adamantan-1-YL)-3-hydroxy-5-(4-methylphenyl)-5H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

3-acetyl-1-(1-adamantyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H27NO3/c1-13-3-5-18(6-4-13)20-19(14(2)25)21(26)22(27)24(20)23-10-15-7-16(11-23)9-17(8-15)12-23/h3-6,15-17,20,26H,7-12H2,1-2H3

InChI Key

HHOMBASTUISHBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C34CC5CC(C3)CC(C5)C4)O)C(=O)C

Origin of Product

United States

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